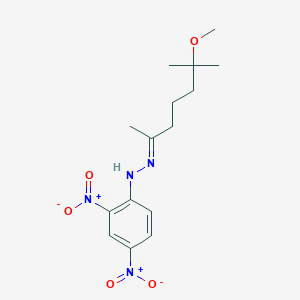![molecular formula C21H17N3O B5794329 N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5794329.png)
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MIP-B and has been extensively studied for its biological and physiological effects.
作用機序
The mechanism of action of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed that this compound may work by modulating certain signaling pathways that are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been found to have several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate certain signaling pathways that are involved in the development of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide in lab experiments is its potential applications in the treatment of cancer and neurodegenerative diseases. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to produce in large quantities.
将来の方向性
There are several future directions for the study of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide. One of the future directions is to study the potential applications of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Another future direction is to study the structure-activity relationship of this compound to identify more potent analogs. Additionally, the potential applications of this compound in drug delivery systems and nanotechnology can also be explored.
In conclusion, N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a chemical compound with potential applications in various fields. Its complex synthesis process and potential applications in the treatment of cancer and neurodegenerative diseases make it an interesting area for scientific research. Further studies are needed to explore its potential applications in other areas and to identify more potent analogs.
合成法
The synthesis of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a complex process that involves several steps. The first step involves the formation of 7-methylimidazo[1,2-a]pyridine, which is then coupled with 3-bromophenylboronic acid to form 3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenylboronic acid. This compound is then converted to N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide through a series of reactions involving various reagents.
科学的研究の応用
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have anticancer properties and has been studied for its ability to inhibit the growth of cancer cells. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-15-10-11-24-14-19(23-20(24)12-15)17-8-5-9-18(13-17)22-21(25)16-6-3-2-4-7-16/h2-14H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHUSSOKWKSKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5794247.png)



![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5794261.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5794280.png)
![2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794281.png)

![N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5794311.png)


![methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5794331.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5794336.png)